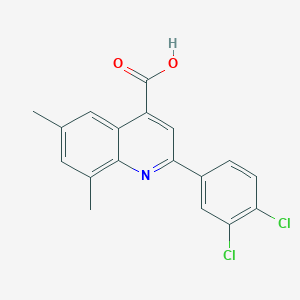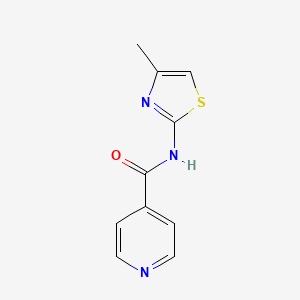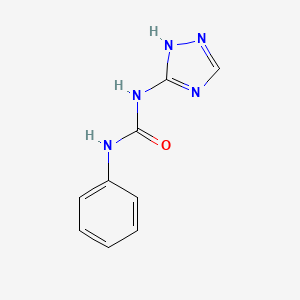
2-(3,4-Dichlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid is a synthetic organic compound known for its diverse applications in scientific research. This compound features a quinoline core substituted with dichlorophenyl and dimethyl groups, making it a valuable molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzaldehyde with 2,4-pentanedione in the presence of a base to form the intermediate chalcone. This intermediate undergoes cyclization with an appropriate amine to yield the quinoline derivative. The final step involves carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dichlorophenyl)-quinoline-4-carboxylic acid
- 6,8-Dimethylquinoline-4-carboxylic acid
- 2-Phenyl-6,8-dimethylquinoline-4-carboxylic acid
Uniqueness
2-(3,4-Dichlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid is unique due to the presence of both dichlorophenyl and dimethyl groups on the quinoline core. This structural combination enhances its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H13Cl2NO2 |
|---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H13Cl2NO2/c1-9-5-10(2)17-12(6-9)13(18(22)23)8-16(21-17)11-3-4-14(19)15(20)7-11/h3-8H,1-2H3,(H,22,23) |
InChI Key |
BMJKKFGMGJSZMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(1,3-Benzodioxol-5-ylcarbamoyl)amino]phenyl}acetic acid](/img/structure/B10977537.png)
![1-nonyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B10977547.png)
![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-methylbenzenesulfonamide](/img/structure/B10977560.png)

![3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10977573.png)

![1-{2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-benzimidazole](/img/structure/B10977575.png)
![3-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide](/img/structure/B10977580.png)
![5-Oxo-5-{[4-(pyridin-4-ylmethyl)phenyl]amino}pentanoic acid](/img/structure/B10977589.png)

![4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B10977602.png)
![5-Benzyl-2-{[(3,4-diethoxyphenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B10977606.png)
![N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide](/img/structure/B10977610.png)
![N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide](/img/structure/B10977614.png)
